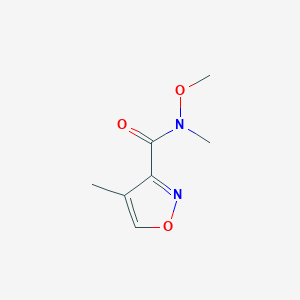
3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methylbenzo[d]oxazol-5-yl)propanenitrile is a chemical compound that belongs to the class of benzoxazole derivatives. . The compound features a benzoxazole ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms, and a propanenitrile group, which is a three-carbon chain terminating in a nitrile group.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of N-phenylacetamides catalyzed by palladium acetate (Pd(OAc)2) in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH) . This method provides a facile procedure to prepare benzoxazoles with available substrates.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
3-(2-methylbenzo[d]oxazol-5-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Amino derivatives of the propanenitrile group.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
科学研究应用
3-(2-methylbenzo[d]oxazol-5-yl)propanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 3-(2-methylbenzo[d]oxazol-5-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The compound may interact with cellular proteins, affecting signal transduction pathways and leading to its observed biological activities.
相似化合物的比较
Similar Compounds
- 2-methylbenzoxazole
- 5-methylbenzoxazole
- 2-phenylbenzoxazole
Uniqueness
3-(2-methylbenzo[d]oxazol-5-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives . Its propanenitrile group also provides additional functionalization possibilities, making it a versatile compound for various applications.
属性
CAS 编号 |
61309-77-1 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC 名称 |
3-(2-methyl-1,3-benzoxazol-5-yl)propanenitrile |
InChI |
InChI=1S/C11H10N2O/c1-8-13-10-7-9(3-2-6-12)4-5-11(10)14-8/h4-5,7H,2-3H2,1H3 |
InChI 键 |
MNTXJNVBNRTFQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(O1)C=CC(=C2)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile](/img/structure/B12885059.png)
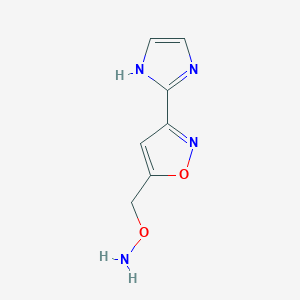
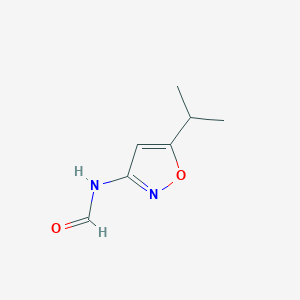
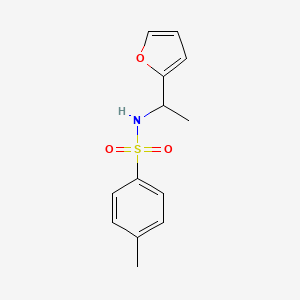
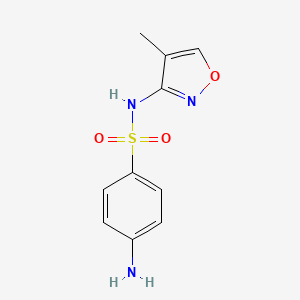
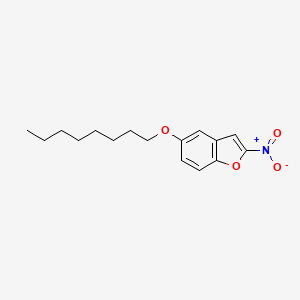
![4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885076.png)
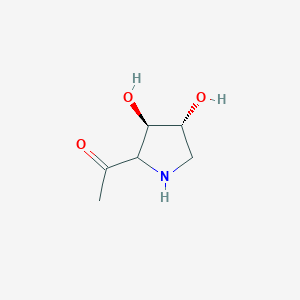
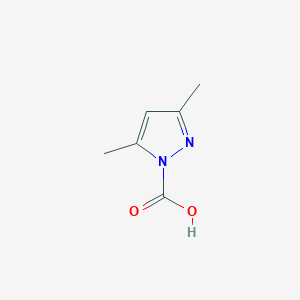
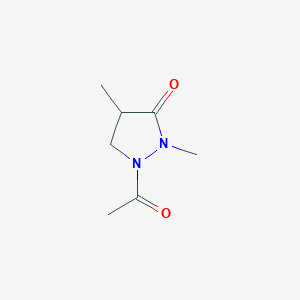

![4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885119.png)
